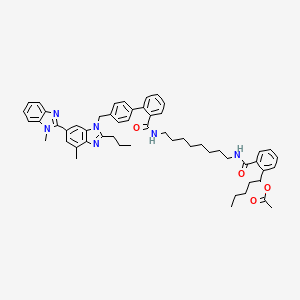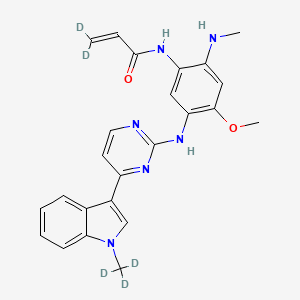
Erythromycin (gluceptate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythromycin (gluceptate) is a macrolide antibiotic derived from the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythraeus). It is widely used to treat a variety of bacterial infections, including those caused by gram-positive and gram-negative bacteria . Erythromycin (gluceptate) is particularly effective against respiratory tract infections, skin infections, and certain sexually transmitted infections .
準備方法
Synthetic Routes and Reaction Conditions: Erythromycin is produced through biosynthesis during fermentation from species of Saccharopolyspora erythraea . The preparation of erythromycin (gluceptate) involves the formation of a salt with gluconic acid, which enhances its solubility and stability for parenteral use .
Industrial Production Methods: Industrial production of erythromycin (gluceptate) involves large-scale fermentation processes followed by purification and crystallization steps to obtain the desired compound . The fermentation process is optimized to maximize yield and ensure the purity of the final product .
化学反応の分析
Types of Reactions: Erythromycin (gluceptate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include erythromycin derivatives with modified functional groups, which can enhance or alter the antibiotic’s properties .
科学的研究の応用
Erythromycin (gluceptate) has a wide range of scientific research applications:
作用機序
Erythromycin (gluceptate) exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting RNA-dependent protein synthesis . This action prevents the growth and replication of bacteria, making it an effective bacteriostatic agent . The molecular targets include bacterial ribosomal RNA and associated proteins .
類似化合物との比較
Erythromycin (gluceptate) belongs to the macrolide group of antibiotics, which includes compounds such as azithromycin, clarithromycin, and spiramycin .
Comparison:
Azithromycin: Known for its extended half-life and better tissue penetration compared to erythromycin.
Clarithromycin: Exhibits improved acid stability and a broader spectrum of activity.
Spiramycin: Primarily used for toxoplasmosis and has a different pharmacokinetic profile.
Uniqueness: Erythromycin (gluceptate) is unique due to its specific formulation with gluconic acid, which enhances its solubility and stability for intravenous administration .
特性
分子式 |
C44H81NO21 |
|---|---|
分子量 |
960.1 g/mol |
IUPAC名 |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid |
InChI |
InChI=1S/C37H67NO13.C7H14O8/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-6,8-13H,1H2,(H,14,15)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-,3+,4-,5+,6+/m10/s1 |
InChIキー |
ZXBDZLHAHGPXIG-CCNHHWBYSA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O |
正規SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


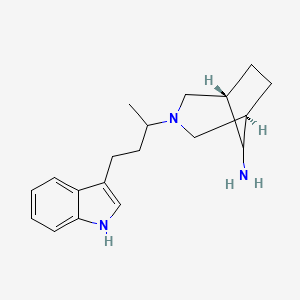
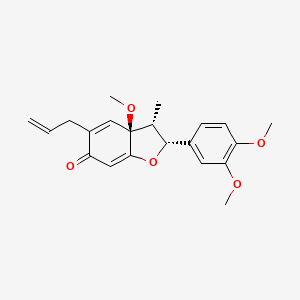

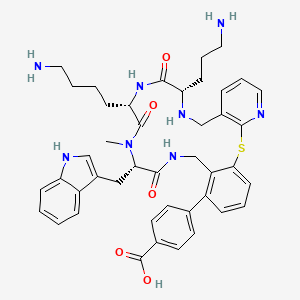
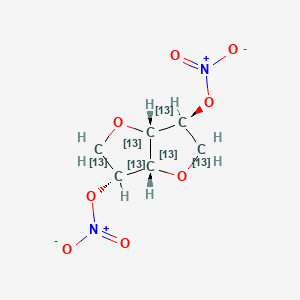

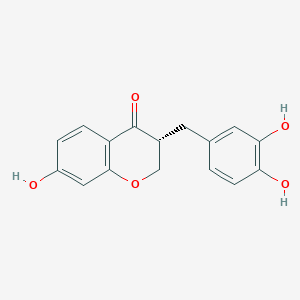
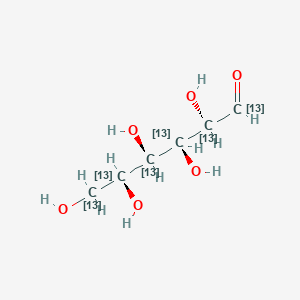

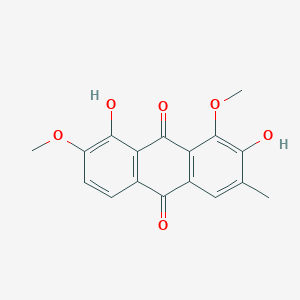
![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)
